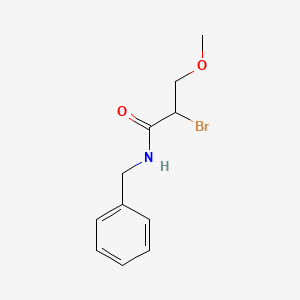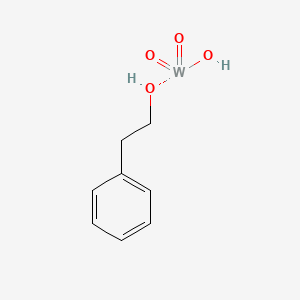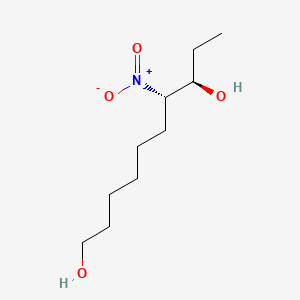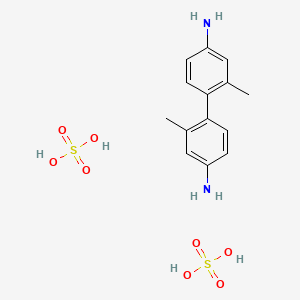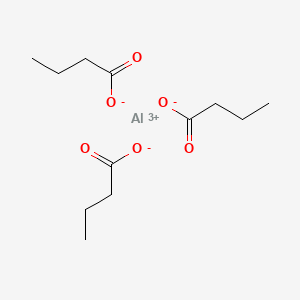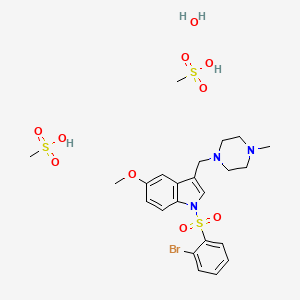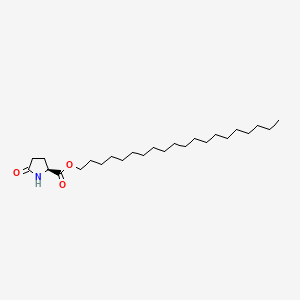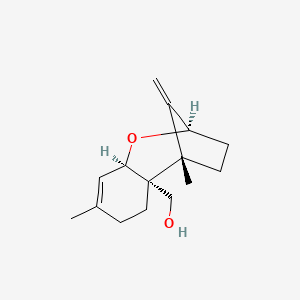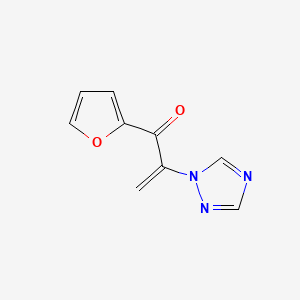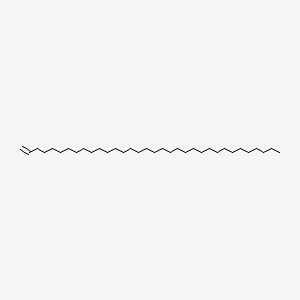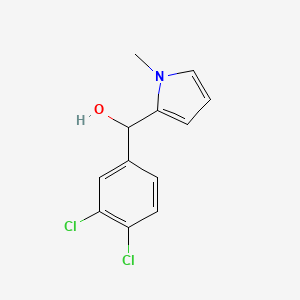![molecular formula C14H14N4O4S B12652919 [4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea CAS No. 64859-61-6](/img/structure/B12652919.png)
[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea: is an organic compound with the molecular formula C14H14N4O4S It is characterized by the presence of a urea group attached to a sulfonylphenyl and carbamoylamino phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea typically involves the reaction of 4-aminobenzenesulfonamide with phenyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives, especially at the carbamoylamino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymer matrices to enhance the thermal and mechanical properties of materials.
Biology:
Enzyme Inhibition: [4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Protein Binding: The compound can interact with proteins, affecting their structure and function, which is useful in biochemical research.
Medicine:
Pharmaceuticals: Due to its enzyme inhibition properties, the compound is being explored for the development of therapeutic agents for various diseases.
Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.
Industry:
Manufacturing: It can be used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of [4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic or biological effect. The molecular pathways involved may include signal transduction, protein synthesis, or metabolic regulation.
Comparison with Similar Compounds
- [4-[4-(Phenylcarbamoylamino)phenyl]sulfonylphenyl]urea
- [4-[4-(Hexanoylamino)phenyl]sulfonylphenyl]urea
- [4-[4-(Benzenesulfonyl)phenyl]sulfonylphenyl]urea
Comparison:
- Structural Differences: While these compounds share a similar core structure, the substituents on the phenyl rings differ, leading to variations in their chemical and physical properties.
- Reactivity: The presence of different functional groups affects the reactivity of these compounds in various chemical reactions.
- Applications: Each compound may have unique applications based on its specific properties. For example, [4-[4-(Phenylcarbamoylamino)phenyl]sulfonylphenyl]urea may be more effective as an enzyme inhibitor, while [4-[4-(Hexanoylamino)phenyl]sulfonylphenyl]urea could be better suited for material science applications.
Properties
CAS No. |
64859-61-6 |
|---|---|
Molecular Formula |
C14H14N4O4S |
Molecular Weight |
334.35 g/mol |
IUPAC Name |
[4-[4-(carbamoylamino)phenyl]sulfonylphenyl]urea |
InChI |
InChI=1S/C14H14N4O4S/c15-13(19)17-9-1-5-11(6-2-9)23(21,22)12-7-3-10(4-8-12)18-14(16)20/h1-8H,(H3,15,17,19)(H3,16,18,20) |
InChI Key |
CJEDTTHKYZVUFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)S(=O)(=O)C2=CC=C(C=C2)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


